molecular formula C18H13Cl2N3O2 B11544564 Furane-2-carboxaldehyde, 5-(2,3-dichlorophenyl)-, 4-phenylsemicarbazone

Furane-2-carboxaldehyde, 5-(2,3-dichlorophenyl)-, 4-phenylsemicarbazone

Cat. No.: B11544564
M. Wt: 374.2 g/mol
InChI Key: YPYHALLCRMOGFZ-SRZZPIQSSA-N
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Description

3-[(E)-{[5-(2,3-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1-PHENYLUREA is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a furan ring substituted with a 2,3-dichlorophenyl group and a phenylurea moiety, making it a subject of study in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{[5-(2,3-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1-PHENYLUREA typically involves the condensation of 5-(2,3-dichlorophenyl)furan-2-carbaldehyde with phenylurea under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-{[5-(2,3-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1-PHENYLUREA can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Halogenation, nitration, and other electrophilic substitution reactions can occur on the phenyl and furan rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce dihydrofuran derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(E)-{[5-(2,3-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1-PHENYLUREA involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-{[5-(2,3-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1-PHENYLUREA is unique due to its specific combination of a furan ring with a dichlorophenyl group and a phenylurea moiety

Properties

Molecular Formula

C18H13Cl2N3O2

Molecular Weight

374.2 g/mol

IUPAC Name

1-[(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylideneamino]-3-phenylurea

InChI

InChI=1S/C18H13Cl2N3O2/c19-15-8-4-7-14(17(15)20)16-10-9-13(25-16)11-21-23-18(24)22-12-5-2-1-3-6-12/h1-11H,(H2,22,23,24)/b21-11+

InChI Key

YPYHALLCRMOGFZ-SRZZPIQSSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)N/N=C/C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NN=CC2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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